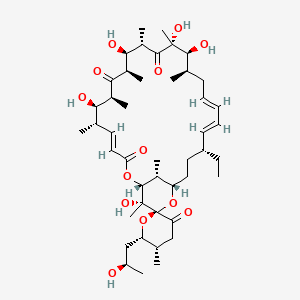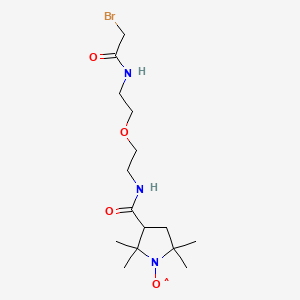![molecular formula C12H22N2O4 B561254 (3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione CAS No. 104187-50-0](/img/structure/B561254.png)
(3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione is a bioactive compound isolated from the fermentation products of the marine-derived fungus Aspergillus terreus. It has garnered significant attention due to its antimicrobial properties, particularly against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa .
Preparation Methods
(3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione is typically obtained through the fermentation of Aspergillus terreus on soybean solid medium . The fermentation process involves cultivating the fungus under controlled conditions, followed by chemical isolation and characterization of the compound from the fermentation products . The presence of environmental iron has been found to inversely correlate with the antimicrobial characteristics of the strain, suggesting that iron levels can influence the biosynthetic pathway of this compound .
Chemical Reactions Analysis
(3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione undergoes various chemical reactions, including oxidation and reduction. The compound contains hydroxamate moieties, which are indicative of its potential to function as a siderophore . Siderophores are crucial for iron uptake, especially under iron-limiting conditions. Common reagents used in these reactions include oxidizing and reducing agents, which facilitate the transformation of this compound into its active forms .
Scientific Research Applications
(3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione has a wide range of scientific research applications:
Mechanism of Action
(3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione exerts its antimicrobial effects by interfering with bacterial iron uptake mechanisms. The hydroxamate moieties in this compound chelate iron, depriving bacteria of this essential nutrient and thereby inhibiting their growth . This mechanism is particularly effective against bacteria that rely heavily on iron for their metabolic processes .
Comparison with Similar Compounds
(3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione is often compared with other siderophores, such as ferrichrome and desferrioxamine. While all these compounds function to chelate iron, this compound is unique due to its specific structure and the conditions under which it is produced . Other similar compounds include:
Terramide B: Another compound isolated from the same fermentation process, with similar but distinct antimicrobial properties.
Ferrichrome: A well-known siderophore produced by various fungi, used extensively in microbial iron uptake studies.
Desferrioxamine: A siderophore used clinically to treat iron overload conditions.
This compound stands out due to its specific efficacy against certain Gram-negative bacteria and its unique biosynthetic pathway .
Properties
CAS No. |
104187-50-0 |
|---|---|
Molecular Formula |
C12H22N2O4 |
Molecular Weight |
258.318 |
IUPAC Name |
(3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione |
InChI |
InChI=1S/C12H22N2O4/c1-5-7(3)9-11(15)14(18)10(8(4)6-2)12(16)13(9)17/h7-10,17-18H,5-6H2,1-4H3/t7-,8-,9+,10+/m1/s1 |
InChI Key |
CDDSBAXLZOLDTA-IMSYWVGJSA-N |
SMILES |
CCC(C)C1C(=O)N(C(C(=O)N1O)C(C)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


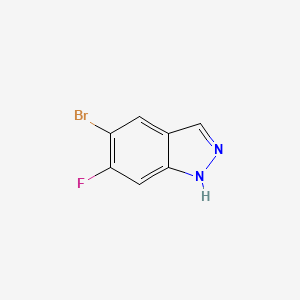
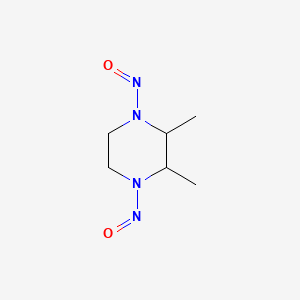

![4-[[(E)-1-[[2-chloro-4-[3-chloro-4-[[(E)-3-hydroxy-2-(4-sulfoanilino)but-2-enoyl]diazenyl]phenyl]phenyl]diazenyl]-3-hydroxy-1-oxobut-2-en-2-yl]amino]benzenesulfonic acid](/img/structure/B561178.png)
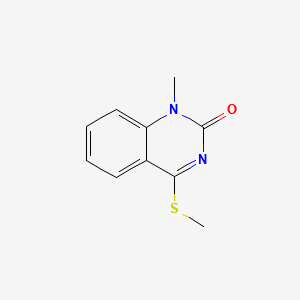
![1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphate](/img/structure/B561183.png)


